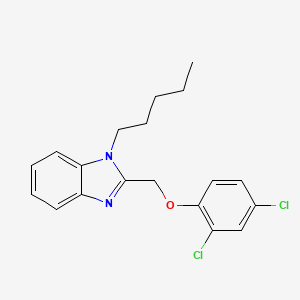

2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzoimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” is a chemical compound with the linear formula C15H12Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

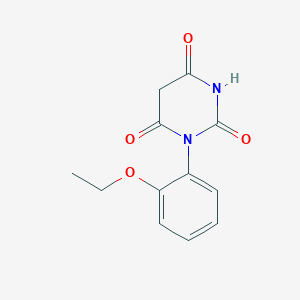

Molecular Structure Analysis

The molecular structure of “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” consists of a benzoimidazole core with a dichlorophenoxymethyl group attached .Physical And Chemical Properties Analysis

The molecular weight of “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” is 307.182 .科学的研究の応用

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives, including those structurally related to 2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzimidazole, exhibit significant antimicrobial properties. These compounds have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. The antimicrobial activity of these compounds is attributed to their ability to interfere with the cell wall synthesis of microbes, showcasing their potential as therapeutic agents in combating infectious diseases (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, closely related to 2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzimidazole, have also been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and cell division. This inhibition suggests a potential application in cancer therapy, where controlling the proliferation of cancer cells is paramount. Such compounds, through their interaction with the enzyme, could offer a pathway to developing new anticancer drugs (Alpan, Gunes, & Topçu, 2007).

Chemosensor Development

The benzimidazole moiety has been utilized in the synthesis of highly sensitive and selective chemosensors for the detection of metal ions, such as zinc(II). These sensors exhibit significant fluorescence enhancement upon binding with Zn2+ ions, making them valuable tools for biochemical and environmental monitoring. The development of these chemosensors underscores the versatility of benzimidazole derivatives in analytical chemistry, particularly in the detection and quantification of metal ions in various samples (Dey et al., 2016).

Environmental Applications

Benzimidazole derivatives have been explored for their environmental applications, particularly in the treatment of water contaminated with phenoxyacetic and benzoic acid herbicides. Membrane bioreactor (MBR) technology, utilizing these compounds, has shown promise in efficiently degrading toxic herbicides such as 2,4-D, highlighting the potential of benzimidazole derivatives in environmental remediation and the treatment of agricultural runoff (Ghoshdastidar & Tong, 2013).

Safety and Hazards

特性

IUPAC Name |

2-[(2,4-dichlorophenoxy)methyl]-1-pentylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-2-3-6-11-23-17-8-5-4-7-16(17)22-19(23)13-24-18-10-9-14(20)12-15(18)21/h4-5,7-10,12H,2-3,6,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNTXYZPNPJXMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Dichlorophenoxy)methyl]-1-pentylbenzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2599010.png)

![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B2599011.png)

![Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2599012.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)

![1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599024.png)